molecular formula C11H15BrClNO B13545600 2-(4-Bromophenyl)-2-methylmorpholinehydrochloride

2-(4-Bromophenyl)-2-methylmorpholinehydrochloride

Cat. No.: B13545600
M. Wt: 292.60 g/mol
InChI Key: KCVBVPDINGWNEJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylmorpholinehydrochloride is an organic compound that features a bromophenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methylmorpholinehydrochloride typically involves the reaction of 4-bromobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-methylmorpholinehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted morpholine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-methylmorpholinehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-methylmorpholinehydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.

    4-Bromophenylpiperazine: A compound with a similar bromophenyl group but a different heterocyclic ring.

    4-Bromophenylthiazole: A thiazole derivative with a bromophenyl group.

Uniqueness

2-(4-Bromophenyl)-2-methylmorpholinehydrochloride is unique due to its combination of a bromophenyl group and a morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

2-(4-bromophenyl)-2-methylmorpholine;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H

InChI Key

KCVBVPDINGWNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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